molecular formula C17H13N5O2 B11035188 4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide

4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide

Cat. No.: B11035188
M. Wt: 319.32 g/mol
InChI Key: ZFMLVUXIYZHVHD-UHFFFAOYSA-N
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Description

4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

4-methoxy-N-(2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)benzamide

InChI

InChI=1S/C17H13N5O2/c1-24-12-4-2-11(3-5-12)17(23)21-16-13-10-19-15-7-9-20-22(15)14(13)6-8-18-16/h2-10H,1H3,(H,18,21,23)

InChI Key

ZFMLVUXIYZHVHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=NC4=CC=NN34

Origin of Product

United States

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